molecular formula C22H33NO4S B167881 Dodecyl 5-methyl-8-quinolyl sulphate CAS No. 1696-81-7

Dodecyl 5-methyl-8-quinolyl sulphate

Cat. No. B167881
CAS RN: 1696-81-7
M. Wt: 407.6 g/mol
InChI Key: NJSZNNCKAINTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecyl 5-methyl-8-quinolyl sulphate, also known as MQDS, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a cationic surfactant that can interact with biological membranes and proteins, making it an excellent tool for studying various biological processes.

Mechanism Of Action

Dodecyl 5-methyl-8-quinolyl sulphate interacts with biological membranes and proteins through electrostatic interactions. Its cationic nature allows it to bind to negatively charged molecules, altering their properties and functions. Dodecyl 5-methyl-8-quinolyl sulphate can also induce changes in membrane fluidity, which can affect the activity of membrane-associated proteins.

Biochemical And Physiological Effects

Dodecyl 5-methyl-8-quinolyl sulphate has been shown to have various biochemical and physiological effects. It can induce changes in membrane fluidity, alter protein conformation and activity, and affect cell signaling pathways. Additionally, Dodecyl 5-methyl-8-quinolyl sulphate has been shown to have antimicrobial properties, making it a potential candidate for developing new antibiotics.

Advantages And Limitations For Lab Experiments

Dodecyl 5-methyl-8-quinolyl sulphate has several advantages for lab experiments. It is a versatile compound that can be used in various research studies, and its cationic nature allows it to interact with biological membranes and proteins. Additionally, Dodecyl 5-methyl-8-quinolyl sulphate is easy to synthesize and purify, making it readily available for research purposes. However, there are also limitations to using Dodecyl 5-methyl-8-quinolyl sulphate in lab experiments. Its cationic nature can cause nonspecific interactions with biological molecules, making it difficult to interpret experimental results. Additionally, its effects on biological systems can be complex and difficult to predict.

Future Directions

There are several future directions for research on Dodecyl 5-methyl-8-quinolyl sulphate. One area of interest is the development of new drug delivery systems that can target specific tissues or cells. Dodecyl 5-methyl-8-quinolyl sulphate has been shown to have potential in this area, and further research could lead to the development of new therapies for various diseases. Additionally, research on the antimicrobial properties of Dodecyl 5-methyl-8-quinolyl sulphate could lead to the development of new antibiotics that are effective against drug-resistant bacteria. Finally, further studies on the interactions of Dodecyl 5-methyl-8-quinolyl sulphate with biological membranes and proteins could lead to a better understanding of the mechanisms underlying various biological processes.

Synthesis Methods

Dodecyl 5-methyl-8-quinolyl sulphate can be synthesized by reacting 5-methyl-8-quinolyl sulphate with dodecylamine in the presence of a catalyst. The reaction yields a white crystalline solid that is soluble in water and organic solvents. The purity of the compound can be confirmed by using analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

Dodecyl 5-methyl-8-quinolyl sulphate has been used in various scientific research studies, including membrane biophysics, protein structure, and function, as well as drug delivery systems. Its cationic nature allows it to interact with negatively charged biological membranes and proteins, altering their properties and functions. Dodecyl 5-methyl-8-quinolyl sulphate has been used to study the effects of lipid composition on membrane properties, as well as the interaction of proteins with membranes. Additionally, Dodecyl 5-methyl-8-quinolyl sulphate has been used to develop drug delivery systems that can target specific tissues or cells.

properties

CAS RN

1696-81-7

Product Name

Dodecyl 5-methyl-8-quinolyl sulphate

Molecular Formula

C22H33NO4S

Molecular Weight

407.6 g/mol

IUPAC Name

dodecyl (5-methylquinolin-8-yl) sulfate

InChI

InChI=1S/C22H33NO4S/c1-3-4-5-6-7-8-9-10-11-12-18-26-28(24,25)27-21-16-15-19(2)20-14-13-17-23-22(20)21/h13-17H,3-12,18H2,1-2H3

InChI Key

NJSZNNCKAINTGE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOS(=O)(=O)OC1=C2C(=C(C=C1)C)C=CC=N2

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)OC1=C2C(=C(C=C1)C)C=CC=N2

Other CAS RN

1696-81-7

Origin of Product

United States

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